1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one
Overview
Description
1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one is an organic compound with the chemical formula C10H11ClO3S. It is a white crystalline powder primarily used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one can be synthesized by reacting phenylacetone with chloromethylsulfonyl chloride under basic conditions . The reaction typically involves:
Reactants: Phenylacetone and chloromethylsulfonyl chloride
Conditions: Basic medium, often using a base like sodium hydroxide
Procedure: The reactants are mixed and allowed to react, forming the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors to handle bulk quantities
Purification: Techniques like recrystallization or chromatography to purify the product
Safety Measures: Proper handling and storage to avoid exposure to high temperatures, open flames, and oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding alcohols or hydrocarbons.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted phenylpropanones.
Scientific Research Applications
1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or modulator of specific biochemical pathways, affecting cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-3-(methylsulfonyl)phenyl)ethanone
- 1-(4-Chloro-3-(methylsulfonyl)phenyl)butan-2-one
- 1-(4-Chloro-3-(methylsulfonyl)phenyl)pentan-2-one
Uniqueness
1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one is unique due to its specific structural features, such as the presence of a chloro and methylsulfonyl group on the phenyl ring, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(4-chloro-3-methylsulfonylphenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-7(12)5-8-3-4-9(11)10(6-8)15(2,13)14/h3-4,6H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCFMNLEFLOTBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)Cl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728047 | |
Record name | 1-[4-Chloro-3-(methanesulfonyl)phenyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593960-75-9 | |
Record name | 1-[4-Chloro-3-(methanesulfonyl)phenyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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